(2,5-Dichloro-benzyl)-ethyl-amine
CAS No.: 90390-17-3
Cat. No.: VC8007835
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90390-17-3 |
|---|---|
| Molecular Formula | C9H11Cl2N |
| Molecular Weight | 204.09 g/mol |
| IUPAC Name | N-[(2,5-dichlorophenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
| Standard InChI Key | YESYSJRLNWOYIG-UHFFFAOYSA-N |
| SMILES | CCNCC1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CCNCC1=C(C=CC(=C1)Cl)Cl |
Introduction
(2,5-Dichloro-benzyl)-ethyl-amine, also known as 2,5-Dichloro-N-ethylbenzenemethanamine, is a chemical compound with the molecular formula C9H11Cl2N. Its molecular weight is approximately 204.09634 g/mol . This compound is synthesized through a series of chemical reactions, typically starting with 2,5-dichlorobenzyl chloride.
Synthesis of (2,5-Dichloro-benzyl)-ethyl-amine
The synthesis of (2,5-Dichloro-benzyl)-ethyl-amine involves several key steps:
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Starting Material: The process begins with 2,5-dichlorobenzyl chloride.
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Reaction Conditions: The reaction typically involves a nucleophilic substitution where ethylamine acts as the nucleophile.
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Product Formation: The reaction yields (2,5-Dichloro-benzyl)-ethyl-amine after purification.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nucleophilic Substitution | Ethylamine, solvent (e.g., ethanol), reflux |
| 2 | Purification | Distillation or chromatography |
Biological Activity
While specific biological activities of (2,5-Dichloro-benzyl)-ethyl-amine are not extensively documented, compounds with similar structures have shown potential in various biological applications:
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Anticancer Properties: Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer activities.
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Metabolic Disorders: The inhibition of fatty acid binding proteins (FABPs) by similar compounds indicates potential applications in managing lipid metabolism disorders.
Research Findings and Future Directions
Research on (2,5-Dichloro-benzyl)-ethyl-amine is limited, but its structural similarity to other biologically active compounds suggests potential for further investigation:
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Pharmacological Studies: Further studies are needed to explore its pharmacological properties and potential therapeutic applications.
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Chemical Modifications: The compound's reactivity offers opportunities for chemical modifications to enhance its biological activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2,5-Dichloro-benzyl)-ethyl-amine | Dichlorobenzyl + ethyl amine | Potential anticancer, metabolic disorder management |
| (2,3-Dichloro-benzyl)-ethyl-amine | Dichlorobenzyl + ethyl amine | Inhibits FABPs; potential anticancer |
| 1-Amino-2-(4-chlorobenzyl)-N-ethylbutanamide | Chlorinated benzyl group | Potentially similar FABP inhibition |
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